molecular formula C5H6N2O2 B092374 4-Aminopyridine-2,6(1H,3H)-dione CAS No. 17325-30-3

4-Aminopyridine-2,6(1H,3H)-dione

Cat. No.: B092374
CAS No.: 17325-30-3
M. Wt: 126.11 g/mol
InChI Key: YZJUCSJIJAZADS-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,6(1H,3H)-dione (CAS 17325-30-3) is a pyrimidine-dione derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol, this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules . Compounds featuring the pyrimidine-2,4-dione core, such as this one, are promising objects for the search of new pharmacologically active agents, particularly in the field of oncology . Research indicates that derivatives of this chemical class can function as dual inhibitors of key cancer-related proteins, including BRD4 (an epigenetic regulator) and PLK1 (a serine/threonine kinase crucial for cell cycle progression) . The inhibition of these targets can disrupt cancer cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death) . Furthermore, structural analogs of this compound have been explored for their antimicrobial properties, showing activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The molecule provides multiple sites for chemical modification, enabling researchers to develop a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-amino-3H-pyridine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1H,2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUCSJIJAZADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301428
Record name 4-Amino-2,6(1H,3H)-pyridinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17325-30-3
Record name 4-Amino-2,6(1H,3H)-pyridinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17325-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6(1H,3H)-pyridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Amine-Mediated Condensation

Early syntheses employed condensation reactions between 4-hydroxy-6-methylpyridin-2(1H)-one (17 ) and primary amines. For instance, treatment of 17 with benzylamine or adenine in the presence of triethyl orthoformate yielded monocyclic pyridinones 1 and 3 at 68% and 50% yields, respectively. The reaction proceeds via a three-component coupling mechanism, forming an enamine intermediate that undergoes intramolecular lactonization. However, stereoisomerism (Z/E ratios of 1:4.5 for 1 and 1:2 for 3 ) complicates purification, as isomers are inseparable via standard chromatography.

Limitations with Secondary Amines

Secondary amines, such as piperidine, fail to produce condensation products under analogous conditions due to steric hindrance at the nitrogen center. This selectivity underscores the necessity of primary amines for efficient enamine formation.

Two-Step Cyclization and Methylation Approach

A patent by CN111039876A delineates a greener two-step synthesis starting from cyanoacetate and urea:

Cyclization Reaction

Cyanoacetate and urea undergo cyclization in methanol or ethanol with sodium methoxide/ethoxide at 65–80°C for 3–4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione. The reaction avoids phosphorus oxychloride, reducing toxicity and environmental waste. Neutralization to pH 7.0–7.5 precipitates the product, which is filtered and dried.

Methylation for Functionalization

The dione intermediate is methylated using solid alkali (e.g., K2CO3), a phase-transfer catalyst, and methyl iodide at 60–80°C for 8–10 hours. This step substitutes hydroxyl groups with methoxy functionalities, though the protocol is adaptable for synthesizing the parent dione by omitting methylation.

Parameter Cyclization Methylation
Temperature (°C)65–8060–80
Time (h)3–48–10
SolventMeOH/EtOHDMSO
Key ReagentNaOMe/NaOEtCH3I

Multicomponent Reactions Catalyzed by Iodine

A metal-free, iodine-catalyzed method (PMC9178772) assembles pyridinediones via one-pot reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids. For example, 4′-methoxyacetophenone, 1,3-dimethylbarbituric acid, and 2-aminopyridine react in DMSO at 110°C for 6 hours, yielding 50% of the tricyclic product 4d . Optimization with 150 mol% iodine increased yields to 80%, demonstrating scalability for derivatives of 4-aminopyridinedione.

Nucleophilic Substitution with Inhibitors

CN107501173A discloses a safety-enhanced nucleophilic substitution using 4-chloropyridine hydrochloride and alkanamines. Fluoride salts (e.g., KF) act as inhibitors, moderating exothermic reactions during amination at 30–150°C. This method achieves 80% yield and >99% purity, crucial for industrial production.

Comparative Analysis of Synthesis Methods

Method Yield Advantages Drawbacks
Condensation50–68%Simple reagentsStereoisomer separation required
Two-StepN/AGreen chemistry, scalableMulti-step purification
Multicomponent50–80%One-pot, diverse substratesHigh catalyst loading
Nucleophilic80%High purity, safety controlsRequires specialized inhibitors

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Enzyme Inhibition

4-Aminopyridine-2,6(1H,3H)-dione has been investigated for its potential as an enzyme inhibitor. It shows promise against specific targets such as:

  • Flavin-Dependent Thymidylate Synthase (FDTS) : This enzyme is crucial in nucleotide synthesis and is absent in human pathogens, making it an attractive target for developing antibacterial agents. Compounds derived from the this compound scaffold have demonstrated inhibitory effects on FDTS, indicating its potential in combating multi-resistant pathogens .

Neurological Disorders

The compound acts as a potassium channel blocker, influencing neuronal excitability and neurotransmitter release. This property has implications for treating various neurological conditions, including:

  • Multiple Sclerosis : Research indicates that derivatives of this compound can improve conduction in demyelinated axons, potentially aiding in symptom management for patients.
  • Alzheimer's Disease : Novel derivatives have been synthesized that exhibit anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Activity

Studies have explored the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

  • Material Science : The compound serves as a precursor for synthesizing advanced materials and dyes due to its unique chemical properties.
  • Pharmaceutical Development : Its role as a building block in drug synthesis highlights its importance in pharmaceutical research and development.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against multi-resistant bacterial strains. Results indicated that certain modifications enhanced potency significantly compared to standard antibiotics .

CompoundStructure CharacteristicsInhibitory Effect
B1-PP146Pyrido[1,2-e]purine derivativeIC50 = 0.69 μM against FDTS
Compound ASubstituted at N3 position23.1% inhibition at 200 µM

Case Study 2: Neurological Applications

Research on the effects of potassium channel blockers derived from this compound demonstrated improved nerve conduction in animal models of multiple sclerosis. These findings support further exploration into therapeutic applications for demyelinating diseases .

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by altering neurotransmitter release or inhibiting inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section compares 4-aminopyridine-2,6-dione with three structurally related dione derivatives: pyrimidine-2,4(1H,3H)-dione, quinazolin-2,4-(1H,3H)-dione, and 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione. Key differences in structure, synthesis, and biological activity are highlighted.

Antiviral Activity
  • Pyrimidine-2,4-dione derivatives (e.g., compounds 12a and 12b from ) exhibit low cytotoxicity in U937 cell lines compared to AZT (azidothymidine).
  • 4-Aminopyridine-2,6-dione: No direct antiviral data are provided in the evidence, but its reactive methylene group positions it as a candidate for further derivatization to enhance bioactivity.

Physicochemical Properties

  • Solubility and Stability: 4-Aminopyridine-2,6-dione’s amino group may improve solubility in polar solvents compared to non-functionalized diones. The phosphonate groups in pyrimidine-2,4-dione derivatives likely enhance cellular uptake but may reduce metabolic stability .
  • Electrophilic Reactivity :
    • The methylene group in pyridine-2,6-diones is more electrophilic than in pyrimidine-2,4-diones due to ring strain, facilitating nucleophilic additions .

Biological Activity

4-Aminopyridine-2,6(1H,3H)-dione, commonly referred to as Fantridone, is a heterocyclic organic compound notable for its significant biological activities, particularly as a potassium channel blocker. This article explores the compound's biological activity, mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C5_5H4_4N2_2O2_2

Structure: The compound features two carbonyl groups at the 2 and 6 positions of the pyridine ring, alongside an amino group at position 4. This unique structure contributes to its biological activity as it interacts with various ion channels and neurotransmitter systems.

This compound primarily acts as a potassium channel blocker . By inhibiting potassium channels, it enhances neuronal excitability and neurotransmitter release. This mechanism has implications for treating several neurological disorders, including:

  • Multiple Sclerosis (MS)
  • Spinal Cord Injury
  • Alzheimer's Disease

The blockade of potassium channels leads to prolonged depolarization of neurons, which can improve synaptic transmission in demyelinated axons.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReferences
Potassium Channel BlockadeInhibits voltage-gated potassium channels, increasing neuronal excitability.
Neuroprotective EffectsExhibits potential neuroprotective properties in models of neurodegeneration.
Anticancer ActivityShows cytotoxic effects against various cancer cell lines; potential for development in oncology.
Antibacterial PotentialInvestigated for its effects on bacterial enzymes; may inhibit certain prokaryotic pathways.

Case Studies and Research Findings

  • Neurodegenerative Diseases
    • A study evaluated the efficacy of 4-Aminopyridine derivatives in reducing toxicity while maintaining therapeutic effects against neurodegenerative diseases like Alzheimer's and MS. The new peptide derivatives demonstrated significantly lower toxicity compared to standard 4-aminopyridine while retaining neuroprotective properties .
  • Anticancer Research
    • Research indicated that this compound exhibits cytotoxicity against human tumor cell lines (HEP-G2 and BV-173). The mechanism involves inducing apoptosis through modulation of ion channel activity .
  • Antibacterial Applications
    • The compound has been investigated for its interactions with bacterial enzymes such as Flavin-Dependent Thymidylate Synthase (FDTS), which is crucial for bacterial survival. Inhibitory effects on FDTS suggest potential applications in developing new antibacterial agents .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Biological Activity
4-Aminopyridine Simple amino group at position 4Primarily used for similar potassium channel blocking effects.
3,4-Diaminopyridine Two amino groups at positions 3 and 4More potent in certain neurological applications due to dual action.
4-Dimethylaminopyridine Dimethylamino group at position 4Commonly used as a coupling reagent in organic synthesis.
2-Aminopyridine Amino group at position 2Different pharmacological profile; less effective as a potassium channel blocker.

Q & A

Q. What are the recommended synthetic routes for 4-Aminopyridine-2,6(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine-2,6-dione derivatives often employs condensation reactions, such as the Mannich reaction, to exploit the reactive methylene group in the dione ring . For this compound:

  • Step 1: Start with a pyridine-2,6-dione precursor and introduce the amino group via nucleophilic substitution or catalytic amination.
  • Step 2: Optimize solvent choice (e.g., DMF, DMSO, or THF) to enhance solubility and reaction efficiency .
  • Step 3: Monitor reaction progress using TLC or HPLC, and purify via recrystallization (common solvents: methanol/water mixtures).
  • Key Consideration: Control pH to prevent side reactions, as the amino group may protonate under acidic conditions.

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Handling: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity: Oral LD50 = 25 mg/kg in rats) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent dissolution and contamination .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the envelope conformation of the dione ring and dihedral angles between substituents (e.g., phenyl groups tilt at ~81.5°) .
  • NMR: Use 1H^1H-NMR to identify methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy: Detect C=O stretches (1690–1720 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .

Advanced Research Questions

Q. How can thermodynamic parameters inform the stability of this compound under varying conditions?

Methodological Answer: Gas-phase thermochemistry data (e.g., ΔfH°gas = 129.9 ± 1.4 kJ/mol) suggest moderate thermal stability . For stability studies:

  • TGA/DSC: Measure decomposition onset temperature (predicted >273°C based on boiling point analogs) .
  • Solvent Stability: Test degradation in polar aprotic solvents (e.g., DMSO) vs. protic solvents (e.g., methanol) using HPLC-MS to identify byproducts.
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies, focusing on the C=O and C–N bonds.

Q. What strategies resolve contradictions in biological activity data when studying ion channel interactions?

Methodological Answer: 4-Aminopyridine derivatives modulate voltage-gated K⁺ channels (e.g., KCNA1–7, KCNQ1–5) . To address conflicting activity

  • Step 1: Validate target specificity using knockout cell lines (e.g., CRISPR-edited KCNA1⁻/⁻ models).
  • Step 2: Perform patch-clamp electrophysiology to measure IC50 values under controlled ion concentrations.
  • Step 3: Cross-reference with molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent conformations .

Q. What computational methods predict the reactivity of the methylene group in condensation reactions?

Methodological Answer: The methylene group in pyridine-2,6-diones is highly reactive due to conjugation with carbonyls . To model reactivity:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify nucleophilic sites.
  • MD Simulations: Simulate reaction trajectories in explicit solvent (e.g., water or THF) to study steric effects.
  • QTAIM (Quantum Theory of Atoms in Molecules): Analyze bond critical points to predict regioselectivity in Mannich or aldol condensations .

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